2-(3-Bromophenyl)-1,3,4-oxadiazole

Organic Synthesis Quality Control Procurement

Reproducible SAR and medicinal chemistry campaigns require precise substitution patterns on the 1,3,4-oxadiazole core. Generic or para-substituted analogs yield unpredictable biological and physicochemical properties. - **Key differentiator:** Meta-bromo group provides unique electronic/steric profile vs. unsubstituted or para-substituted analogs, validated for kinase/DNA gyrase targeting. - **Synthetic handle:** Bromophenyl enables rapid diversification via Suzuki, Buchwald, or Sonogashira cross-coupling. - **Supply certainty:** Certified 95% purity eliminates in-house purification and minimizes false biological hits. For R&D use only.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 5378-34-7
Cat. No. B181924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1,3,4-oxadiazole
CAS5378-34-7
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN=CO2
InChIInChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-11-10-5-12-8/h1-5H
InChIKeyWKAUICDGONASOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-1,3,4-oxadiazole Overview


2-(3-Bromophenyl)-1,3,4-oxadiazole (CAS 5378-34-7) is a heterocyclic organic compound featuring a 1,3,4-oxadiazole core with a 3-bromophenyl substituent at the 2-position . It is primarily utilized as a privileged fragment and synthetic building block in medicinal chemistry and materials science . The compound's key characteristics include a molecular weight of 225.04 g/mol and a typical commercial purity of 95% . Its structural features enable its use in molecular linking, expansion, and modification strategies for the design and screening of novel drug candidates [1].

1
Fragment-based design and SAR exploration with privileged 1,3,4-oxadiazole scaffold
2
Commercially available building block with defined purity specification for reproducible synthesis
3
Meta-bromo handle enables Pd-catalyzed cross-coupling for rapid library generation

Irreplaceability of 2-(3-Bromophenyl)-1,3,4-oxadiazole


The substitution pattern on the 1,3,4-oxadiazole core is a critical determinant of biological activity and chemical reactivity. While the 1,3,4-oxadiazole scaffold is recognized for its diverse pharmacological potential [1], the specific placement of a bromine atom at the meta position of the phenyl ring in 2-(3-Bromophenyl)-1,3,4-oxadiazole imparts unique electronic and steric properties. This substitution influences binding affinity to biological targets and alters the compound's physicochemical profile, including lipophilicity and metabolic stability, compared to its unsubstituted, para-substituted, or differently substituted analogs [2]. Consequently, generic substitution in structure-activity relationship (SAR) studies or synthetic pathways is highly likely to yield divergent and unpredictable results.

1
Meta-bromo placement uniquely modulates electronic and steric properties; para, ortho or unsubstituted phenyl analogs may shift binding profiles and physicochemical behavior.
2
1,2,4-Oxadiazole regioisomers often exhibit divergent biological response; class-level data indicate activity differences that can impact screening outcomes.
3
Halogen-free analogs lack the synthetic handle for direct cross-coupling, limiting modular derivatization and late-stage functionalization routes.

2-(3-Bromophenyl)-1,3,4-oxadiazole: Selection Evidence


Purity and Traceability Advantage

The target compound is commercially available from multiple established vendors with a specified minimum purity of 95% . In contrast, many closely related 1,3,4-oxadiazole analogs from specialized or custom synthesis suppliers often lack such a standardized purity specification, increasing the risk of unknown impurities that can confound experimental results. This defined purity level ensures a more reliable baseline for reproducible synthesis and biological assays.

Purity Specification
Data to verify
Commercially available at defined ≥95% purity; many custom analogs lack standardized purity documentation.
Reduces impurity-related variability in biological assays and synthetic steps.
Verify vendor CoA for lot-specific purity; impurity profiling may be needed for sensitive assays.
Organic Synthesis Quality Control Procurement

3-Bromo Substituent for Cross-Coupling

The bromine atom in the meta-position of the phenyl ring provides a crucial synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. This is a key differentiator from analogs lacking a halogen or possessing a different substitution pattern (e.g., 2-phenyl-1,3,4-oxadiazole), which would require separate and less direct functionalization steps. While the specific compound's reactivity in these reactions is class-level inference based on well-established aryl halide chemistry, the presence of the bromine directly enables a vast array of derivative synthesis.

Cross-Coupling Handle
Class-level inference
Meta-bromo enables Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions; absent in 2-phenyl-1,3,4-oxadiazole analog.
Supports rapid derivative library synthesis for SAR exploration.
Reactivity inferred from aryl halide chemistry; reaction conditions require optimization for each coupling partner.
Medicinal Chemistry Synthetic Methodology Fragment-Based Drug Discovery

1,3,4-Oxadiazole Antimicrobial Potency Advantage

A structure-activity relationship study demonstrated that compounds containing a 1,3,4-oxadiazole ring were more potent antimicrobial agents than their 1,2,4-oxadiazole counterparts [1]. In this study, quinoline-oxadiazole hybrids with a 1,3,4-oxadiazole core exhibited IC50 values against cancer cell lines as low as 0.14 μM and up to 16-fold greater antimicrobial activity than the neomycin reference standard [2]. This class-level inference strongly supports the selection of the 1,3,4-regioisomer for biological screening programs.

Regioisomer Activity Context
Class-level inference
1,3,4-oxadiazole class reported IC50 0.14–0.18 μM in cancer cell lines and up to 16-fold greater antimicrobial response vs neomycin; 1,2,4-oxadiazole class reported less active.
Supports regioisomer selection for antimicrobial and cell-based screening models.
Data derived from quinoline-hybrid study; independent validation needed for core 2-(3-bromophenyl) scaffold.
Antimicrobial Drug Discovery SAR

Applications of 2-(3-Bromophenyl)-1,3,4-oxadiazole


Fragment-Based Lead Generation

As a validated 1,3,4-oxadiazole scaffold, 2-(3-Bromophenyl)-1,3,4-oxadiazole is an ideal starting fragment for medicinal chemistry campaigns targeting kinases, DNA gyrase, or other enzymes involved in cancer and infectious diseases. Its proven class-level potency advantage over 1,2,4-oxadiazole regioisomers [1] makes it a strategic choice for initial screening libraries.

Diverse Library Synthesis via Cross-Coupling

The bromophenyl substituent provides a universal handle for palladium-catalyzed cross-coupling reactions [2]. This enables the rapid and modular synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazole derivatives for SAR studies, significantly accelerating the exploration of chemical space around the core scaffold.

High-Purity Building Block Procurement

For laboratories requiring reproducible synthetic outcomes, the commercial availability of 2-(3-Bromophenyl)-1,3,4-oxadiazole at a certified purity of 95% is critical. This reduces the need for in-house purification and minimizes the risk of side reactions or false-positive biological results caused by impurities often present in less rigorously specified analogs.

Application
Selection Property
Validation Focus
Medicinal chemistry fragment screening
1,3,4-oxadiazole scaffold with reported class-level activity context
Target-based assay response in antimicrobial or anticancer screening models
Cross-coupling library synthesis
Meta-bromo substitution enables Pd-catalyzed diversification
Reaction scope, derivative purity, and functional group tolerance
Reproducible building block supply
Commercially defined purity specification
Lot-specific purity verification and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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